4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol 4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17845999
InChI: InChI=1S/C11H15BrClNO/c1-8(15)4-5-14-7-9-6-10(13)2-3-11(9)12/h2-3,6,8,14-15H,4-5,7H2,1H3
SMILES:
Molecular Formula: C11H15BrClNO
Molecular Weight: 292.60 g/mol

4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol

CAS No.:

Cat. No.: VC17845999

Molecular Formula: C11H15BrClNO

Molecular Weight: 292.60 g/mol

* For research use only. Not for human or veterinary use.

4-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-2-ol -

Specification

Molecular Formula C11H15BrClNO
Molecular Weight 292.60 g/mol
IUPAC Name 4-[(2-bromo-5-chlorophenyl)methylamino]butan-2-ol
Standard InChI InChI=1S/C11H15BrClNO/c1-8(15)4-5-14-7-9-6-10(13)2-3-11(9)12/h2-3,6,8,14-15H,4-5,7H2,1H3
Standard InChI Key NEEGAKZYXJGHNE-UHFFFAOYSA-N
Canonical SMILES CC(CCNCC1=C(C=CC(=C1)Cl)Br)O

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 2-bromo-5-chlorophenyl group linked via a methylene bridge to a secondary amine, which is further connected to a butan-2-ol chain. This configuration introduces both aromatic electrophilic substitution sites and hydrogen-bonding capabilities from the hydroxyl group. The molecular formula is C₁₁H₁₄BrClNO, with a calculated molecular weight of 291.60 g/mol (derived from atomic masses: C=12.01, H=1.01, Br=79.90, Cl=35.45, N=14.01, O=16.00) .

Key Structural Features:

  • Aromatic System: The 2-bromo-5-chlorophenyl group provides steric and electronic complexity, with bromine and chlorine atoms at the ortho and para positions, respectively. This arrangement influences reactivity in substitution reactions .

  • Amino-Alcohol Backbone: The butan-2-ol chain introduces chirality at the second carbon, creating potential for enantiomeric forms. The hydroxyl group enhances solubility in polar solvents and enables hydrogen bonding .

Physicochemical Data

While direct experimental data for this compound are sparse, properties can be extrapolated from structurally analogous molecules:

PropertyValue/DescriptionSource Analogue
Melting PointEstimated 90–110°CSimilar bromo-chloroanilines
Boiling Point~300°C (decomposes)Aliphatic amino alcohols
SolubilityModerate in DMSO, ethanol; low in waterAmino-alcohol trends
LogPPredicted 2.8–3.2Halogenated aromatics
Refractive Index~1.55–1.60Benzylamine derivatives

The compound’s density is projected at 1.45–1.55 g/cm³ based on brominated analogs . Its vapor pressure is expected to be low (<0.01 mmHg at 25°C), consistent with high molecular weight and polar functional groups .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Two primary routes emerge for synthesizing this compound:

Route 1: Reductive Amination

  • Precursor Synthesis:

    • 2-Bromo-5-chlorobenzaldehyde reacts with 4-aminobutan-2-ol under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C).

    • Mechanism: Imine formation followed by reduction to the secondary amine.

Route 2: Alkylation of Primary Amines

  • Alkylation:

    • 2-Bromo-5-chlorobenzyl bromide reacts with 4-aminobutan-2-ol in the presence of a base (e.g., K₂CO₃).

    • Solvent: Dichloromethane or acetonitrile; temperature: 0–25°C .

Challenges and Mitigation

  • Steric Hindrance: The ortho-bromo group may slow alkylation; using polar aprotic solvents (DMF) enhances reactivity .

  • Chirality Control: Asymmetric synthesis requires chiral catalysts (e.g., BINAP-Ru complexes) to achieve enantiomeric excess .

Applications in Pharmaceutical Chemistry

Intermediate for Biologically Active Molecules

The compound’s structure aligns with motifs found in:

  • Kinase Inhibitors: The bromo-chloroaryl group mimics ATP-binding site ligands .

  • GPCR Modulators: Amino-alcohol backbones are prevalent in β-blockers and serotonin receptor agents .

Case Study: Anticancer Agent Synthesis

A 2023 study utilized analogous bromo-chloroaniline derivatives to synthesize 3-aryl-3-benzyloxindoles, which showed sub-micromolar IC₅₀ values against breast cancer cell lines . The target compound could serve as a precursor for similar scaffolds.

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes using organocatalysts (e.g., proline derivatives) could yield enantiopure forms for pharmacological testing .

Computational Modeling

Density functional theory (DFT) studies could optimize substitution patterns for enhanced bioactivity and reduced toxicity .

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